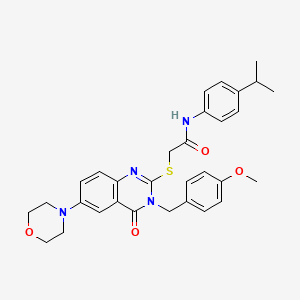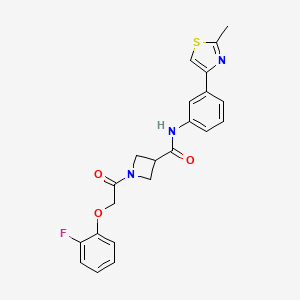
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
Studies on similar compounds, such as amide-containing isoquinoline derivatives, have explored their structural aspects and properties, including the formation of gels and crystalline solids in response to different mineral acids. These structural studies often aim to understand the chemical behavior and potential applications of these compounds in material science, highlighting their fluorescence properties under certain conditions (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitumor Activities
Several novel quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, some derivatives have demonstrated significant broad-spectrum antitumor activity, indicating potential applications in cancer research and therapy. The molecular docking methodologies used in these studies help identify how these compounds interact with biological targets, suggesting their mechanism of action against tumor cells (Al-Suwaidan et al., 2016).
Enzyme Inhibitory Activities
Compounds with similar structures have been synthesized and evaluated for their inhibitory activities against various enzymes, such as carbonic anhydrase and cholinesterase enzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Characterization
The synthesis and characterization of new derivatives combining different chemical moieties, such as 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one, have been reported. These studies provide insights into the chemical synthesis techniques and analytical methods used to characterize novel compounds, paving the way for their potential applications in medicinal chemistry and pharmaceutical research (Nguyen, Pham, Tran, & Bui, 2022).
Propriétés
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c1-21(2)23-6-8-24(9-7-23)32-29(36)20-40-31-33-28-13-10-25(34-14-16-39-17-15-34)18-27(28)30(37)35(31)19-22-4-11-26(38-3)12-5-22/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNYZRZKNWEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)


![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)
![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)

